molecular formula C17H15N3O4 B5649973 3,3-dimethyl-4-(4-nitrobenzoyl)-3,4-dihydro-2(1H)-quinoxalinone

3,3-dimethyl-4-(4-nitrobenzoyl)-3,4-dihydro-2(1H)-quinoxalinone

Cat. No. B5649973
M. Wt: 325.32 g/mol
InChI Key: XJWBTAXRXBRJTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of quinoxalinone derivatives involves various strategies, including the solid phase synthesis and heterocycle-to-heterocycle route, which are methods that can potentially apply to the synthesis of the specific compound . These processes often involve the use of nitrobenzoic acid derivatives and aromatic substitution reactions to achieve the desired quinoxalinone structure (Lee, Murray, & Rivero, 1997); (Coffman et al., 2014).

Molecular Structure Analysis

The molecular structure of quinoxalinone derivatives, including the presence of nitro groups and methylation, influences their physical and chemical properties. X-ray diffraction studies and spectroscopic methods such as NMR and IR are commonly used to elucidate these structures (Mondieig et al., 2011).

Chemical Reactions and Properties

Quinoxalinone derivatives undergo various chemical reactions, including reductive heterocyclization and interactions with different chemical agents, which are essential for modifying the chemical structure and properties for specific applications (Coffman et al., 2014).

properties

IUPAC Name

3,3-dimethyl-4-(4-nitrobenzoyl)-1H-quinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c1-17(2)16(22)18-13-5-3-4-6-14(13)19(17)15(21)11-7-9-12(10-8-11)20(23)24/h3-10H,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWBTAXRXBRJTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204528
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3,3-Dimethyl-4-(4-nitro-benzoyl)-3,4-dihydro-1H-quinoxalin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.